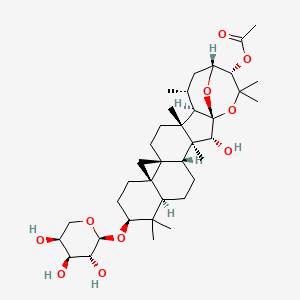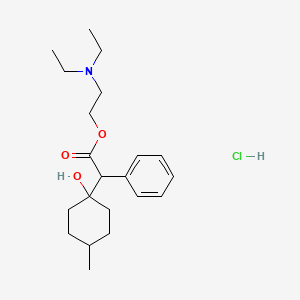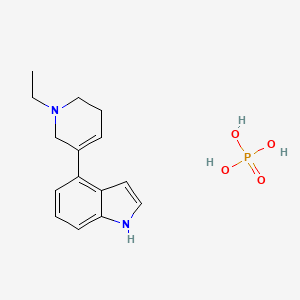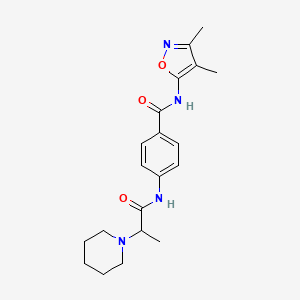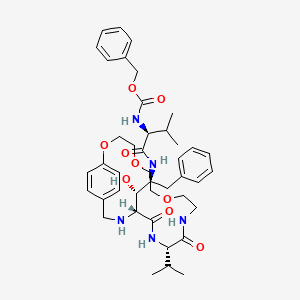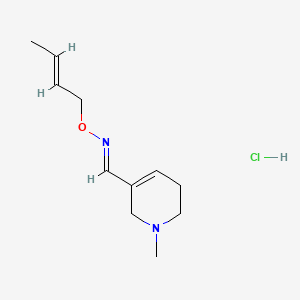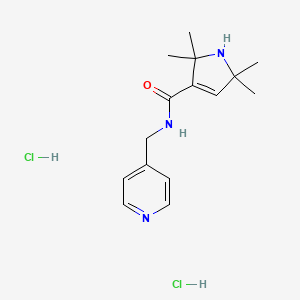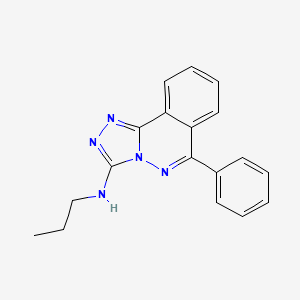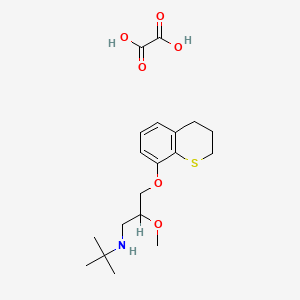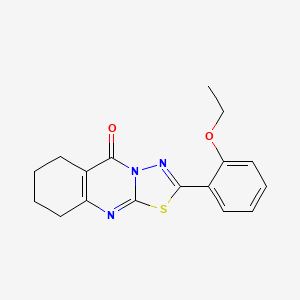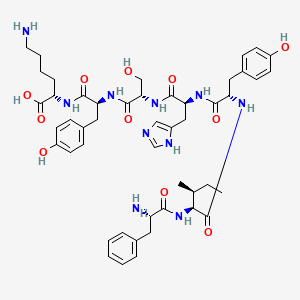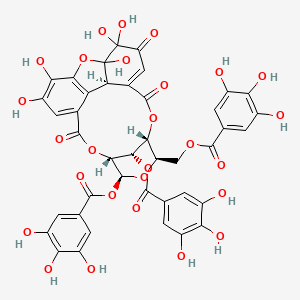
Terchebin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terchebin is a naturally occurring ellagitannin, a type of hydrolyzable tannin found in various plants, particularly in the fruit of Terminalia chebula. Ellagitannins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, along with other ellagitannins, contributes to the medicinal properties of Terminalia chebula, which is widely used in traditional medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of terchebin involves the extraction from the fruit of Terminalia chebula. The process typically includes drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The fruit is harvested, dried, and subjected to solvent extraction. The crude extract is then processed through various purification steps, including filtration, evaporation, and chromatography, to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Terchebin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release ellagic acid and glucose.
Condensation: this compound can participate in condensation reactions with other phenolic compounds to form complex tannins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Condensation: Condensation reactions often occur under mild acidic conditions.
Major Products Formed:
Oxidation: Oxidized ellagitannins.
Hydrolysis: Ellagic acid and glucose.
Condensation: Complex tannins and polyphenolic compounds.
Aplicaciones Científicas De Investigación
Terchebin has a wide range of scientific research applications due to its biological activities:
Chemistry: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Research focuses on this compound’s antimicrobial and anti-inflammatory effects, making it a potential candidate for treating infections and inflammatory diseases.
Medicine: this compound is investigated for its potential anticancer properties and its role in protecting against oxidative stress-related diseases.
Industry: this compound is used in the food and cosmetic industries for its preservative and antioxidant properties
Mecanismo De Acción
Terchebin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory mediators .
Comparación Con Compuestos Similares
Chebulagic Acid: Another ellagitannin found in Terminalia chebula with similar antioxidant and anti-inflammatory properties.
Chebulinic Acid: Known for its antimicrobial and anticancer activities.
Ellagic Acid: A hydrolysis product of ellagitannins with potent antioxidant properties.
Uniqueness of Terchebin: this compound is unique due to its specific structure and the combination of biological activities it exhibits. While similar compounds like chebulagic acid and chebulinic acid share some properties, this compound’s distinct molecular structure allows it to participate in unique chemical reactions and exhibit a broader range of biological activities .
Propiedades
Número CAS |
20598-45-2 |
|---|---|
Fórmula molecular |
C41H30O27 |
Peso molecular |
954.7 g/mol |
Nombre IUPAC |
[(1R,10R,18R,19R,21S,22S)-6,7,11,12,12-pentahydroxy-3,13,16-trioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,6,8,14-tetraen-19-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)62-9-22-30-32(65-35(55)11-3-17(44)27(51)18(45)4-11)33(39(63-22)67-36(56)12-5-19(46)28(52)20(47)6-12)66-37(57)13-7-21(48)29(53)31-24(13)25-14(38(58)64-30)8-23(49)40(59,60)41(25,61)68-31/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25+,30-,32+,33-,39+,41?/m1/s1 |
Clave InChI |
NUPTUAXNMUIMFS-MIHIQLSESA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


